Cas no 1172427-21-2 (2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine)
![2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine structure](https://ja.kuujia.com/scimg/cas/1172427-21-2x500.png)
2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine 化学的及び物理的性質
名前と識別子
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- 2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine
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- インチ: 1S/C14H10FN3O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H,16H2
- InChIKey: JPEPFWNGZJKJEQ-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=CC=C1C1=NN=C(C2=CC=C(F)C=C2)O1
2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM487304-1g |
2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline |
1172427-21-2 | 97% | 1g |
$396 | 2023-02-19 |
2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamineに関する追加情報
Research Briefing on 2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine (CAS: 1172427-21-2)
2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine (CAS: 1172427-21-2) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The compound belongs to the oxadiazole class of heterocyclic compounds, which are known for their diverse pharmacological properties. Recent studies have highlighted its role as a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The presence of the fluorine substituent and the oxadiazole ring contributes to its unique chemical and biological properties, making it a subject of intense research.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and optimization of 2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine derivatives. The study employed a multi-step synthetic route, starting from commercially available precursors, to achieve high yields and purity. The researchers also investigated the compound's stability under various physiological conditions, providing valuable insights into its potential as a drug candidate.
Another significant study, published in Bioorganic & Medicinal Chemistry Letters, focused on the compound's biological activity. The researchers evaluated its efficacy against a panel of cancer cell lines, revealing potent inhibitory effects on cell proliferation. Mechanistic studies suggested that the compound induces apoptosis through the activation of intrinsic pathways, making it a potential candidate for further development as an anticancer agent.
In addition to its anticancer properties, 2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine has also shown promise in the treatment of infectious diseases. A recent study in Antimicrobial Agents and Chemotherapy demonstrated its activity against a range of bacterial and fungal pathogens. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymes was identified as a key mechanism of action.
Despite these promising findings, challenges remain in the development of 2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical and clinical studies. However, the compound's unique chemical structure and broad-spectrum activity make it a valuable candidate for future research.
In conclusion, 2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine (CAS: 1172427-21-2) represents a promising lead compound in the field of medicinal chemistry. Its diverse biological activities and potential therapeutic applications underscore the importance of continued research in this area. Future studies should focus on optimizing its pharmacokinetic properties and exploring its mechanisms of action in greater detail.
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